molecular formula C20H25N5O4S B2560302 1-{4-CYANO-2-[4-(DIETHYLSULFAMOYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE CAS No. 941243-13-6

1-{4-CYANO-2-[4-(DIETHYLSULFAMOYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B2560302
CAS No.: 941243-13-6
M. Wt: 431.51
InChI Key: YQLAJVNZPQQNOD-UHFFFAOYSA-N
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Description

1-{4-CYANO-2-[4-(DIETHYLSULFAMOYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, an oxazole ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-CYANO-2-[4-(DIETHYLSULFAMOYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the sulfonamide group. One common method involves the reaction of 4-cyano-2-aminophenol with diethylsulfamoyl chloride to form the intermediate, which is then cyclized to produce the oxazole ring. The final step involves the coupling of the oxazole derivative with piperidine-4-carboxamide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-{4-CYANO-2-[4-(DIETHYLSULFAMOYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-{4-CYANO-2-[4-(DIETHYLSULFAMOYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-CYANO-2-[4-(DIETHYLSULFAMOYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

1-{4-CYANO-2-[4-(DIETHYLSULFAMOYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-[4-cyano-2-[4-(diethylsulfamoyl)phenyl]-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-3-25(4-2)30(27,28)16-7-5-15(6-8-16)19-23-17(13-21)20(29-19)24-11-9-14(10-12-24)18(22)26/h5-8,14H,3-4,9-12H2,1-2H3,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLAJVNZPQQNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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